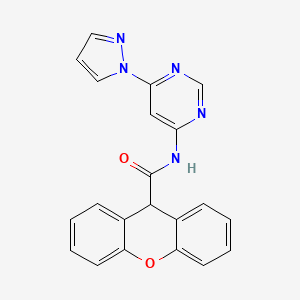
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Pyrazoles can be synthesized through various methods. One common method involves the reaction of hydrazine with 1,3-diketones . Another method involves the reaction of the pyrazole with pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride in the presence of N, N-diisopropylethylamine .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .
Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions due to the presence of reactive nitrogen atoms in their structure. For example, they can react with carbonyl chloride to produce a series of potent, selective, and orally active compounds .
Physical and Chemical Properties Analysis
Pyrazoles are generally weak bases, with a pKb of around 11.5 . Their physical and chemical properties can be greatly influenced by the substituents attached to the pyrazole ring .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis and Anticancer Activity
A significant body of research has focused on the synthesis of novel pyrazolopyrimidines derivatives due to their potential anticancer properties. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, showing promising results in the inhibition of 5-lipoxygenase, a key enzyme involved in inflammation and cancer (Rahmouni et al., 2016). Similarly, Hafez et al. (2013) reported the synthesis and in vitro antitumor activities of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, highlighting the structure-activity relationship in these compounds (Hafez et al., 2013).
Anti-inflammatory and Anticancer Activities
Kaping et al. (2020) explored the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines under ultrasound irradiation, showcasing their anti-inflammatory and anti-cancer activities. These findings suggest the potential therapeutic applications of these compounds in treating inflammation and cancer (Kaping et al., 2020).
Medicinal Chemistry Insights
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidines derivatives have been identified as a significant antitumor scaffold. This class of compounds has been the focus of extensive research due to their varied and significant biological activities. They serve as the core structure in several synthetic drugs, demonstrating their importance in medicinal chemistry and drug development (Hammouda et al., 2022).
Advanced Synthesis Techniques
Microwave-Assisted Synthesis
The use of microwave irradiation has been explored for the efficient synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, demonstrating an innovative approach to synthesizing these compounds with enhanced efficiency and yield. This method presents a straightforward approach to obtaining pyrazolo[3,4-d]pyrimidin-4[5H]-ones, highlighting the advancement in synthetic methodologies for these heterocyclic compounds (Reddy et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(6-pyrazol-1-ylpyrimidin-4-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2/c27-21(25-18-12-19(23-13-22-18)26-11-5-10-24-26)20-14-6-1-3-8-16(14)28-17-9-4-2-7-15(17)20/h1-13,20H,(H,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWOZVFWDQGLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=NC=N4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2992816.png)
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2992817.png)
![3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2992820.png)
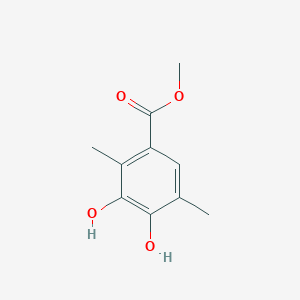
![4,5-Dimethyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2992823.png)
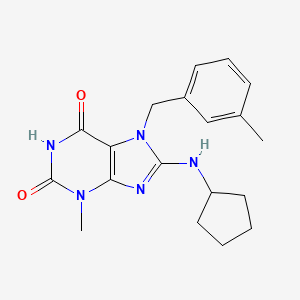
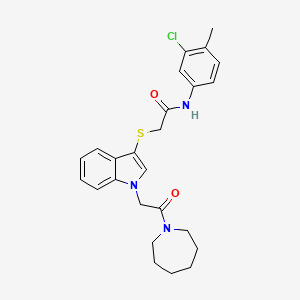
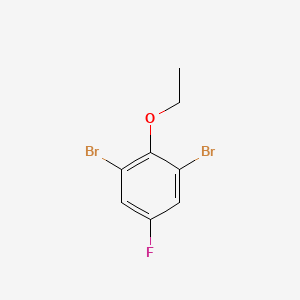
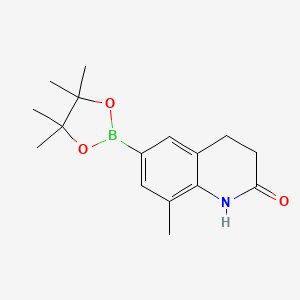
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2992829.png)
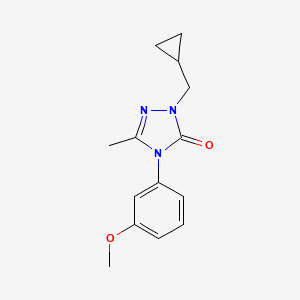
![1-(3,4-dimethoxybenzyl)-3-(8H-indeno[1,2-d]thiazol-2-yl)urea](/img/structure/B2992833.png)
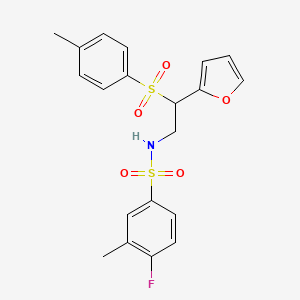
![ethyl N-[2-(2-chloroanilino)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B2992838.png)
